molecular formula C15H15ClO4S B2996593 1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol CAS No. 478079-89-9

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol

Cat. No. B2996593
CAS RN: 478079-89-9
M. Wt: 326.79
InChI Key: PDPAERLOHOYOJF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol, also known as CPPS, is a synthetic organic compound that has been used in a variety of scientific research applications. CPPS is a member of the phenoxyalkanoic acid family and is a derivative of chlorophenol. CPPS has been used in the synthesis of various compounds and has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol serves as a versatile compound in the synthesis and chemical reactions of various organic compounds. For instance, its role in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons reaction showcases its utility in creating esters and ethers, highlighting its potential in the formation of substituted monobasic acids and alkylation processes (Enders, Berg, & Jandeleit, 2003). Similarly, the compound's involvement in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase further demonstrates its importance as a chiral intermediate in drug synthesis, particularly for antidepressants, by employing various microbial reductases for high enantioselectivity (Choi et al., 2010).

Polymer and Material Science

The compound's relevance extends to material science, particularly in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. These multisulfonyl chlorides, containing acetophenone and sulfonyl chloride groups, are pivotal in creating dendritic and complex organic molecules, suggesting a broad application in material synthesis and the development of new polymers (Percec et al., 2001). Additionally, the synthesis of sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole exemplifies its use in developing proton exchange membranes for medium-high temperature fuel cells, indicating its potential in energy and environmental applications (Xu et al., 2013).

Enantioselective Processes and Catalysis

The compound's utility is also evident in enantioselective processes and catalysis, as demonstrated by the enzymatic resolution of 2-phenoxy-1-propanols through enantioselective acylation mediated by Achromobacter sp. lipase. This process showcases the ability to achieve moderate to good enantioselectivity for primary alcohols with an oxygen atom at the stereocenter, which is crucial in the synthesis of enantiomerically pure compounds (Miyazawa et al., 2001).

properties

IUPAC Name

1-(benzenesulfonyl)-3-(2-chlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c16-14-8-4-5-9-15(14)20-10-12(17)11-21(18,19)13-6-2-1-3-7-13/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPAERLOHOYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol

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